molecular formula C15H9ClN2O3 B15214876 3-(4-Chlorophenyl)-5-phenyl-4-nitro-isoxazole CAS No. 57354-92-4

3-(4-Chlorophenyl)-5-phenyl-4-nitro-isoxazole

Cat. No.: B15214876
CAS No.: 57354-92-4
M. Wt: 300.69 g/mol
InChI Key: IHWLUUDXZDGTQK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-phenyl-4-nitro-isoxazole is a novel chemical entity designed for advanced antimicrobial research and development. This nitro-functionalized isoxazole compound integrates two privileged medicinal chemistry scaffolds: the isoxazole ring and a nitroaromatic group. The isoxazole core is a well-established structure in bioactive molecules and several commercial antibiotics, valued for its role as a synthetic intermediate and a key pharmacophore . The strategic incorporation of the nitro group at the 4-position of the isoxazole ring is intended to enhance the compound's electronic properties and biological potential, as nitro-substituted organic compounds are increasingly important for synthesizing useful heterocycles with significant biological profiles . The 4-chlorophenyl and phenyl substituents further modulate the molecule's lipophilicity and steric bulk, parameters critical for interaction with biological targets. This compound is of significant interest in medicinal chemistry, particularly for investigating new therapeutic agents against multidrug-resistant (MDR) Gram-negative bacteria. The rise of pathogens like carbapenem-resistant Acinetobacter baumannii (CRAB), classified as a critical priority by the WHO, underscores the urgent need for new antibacterial scaffolds . Nitro-substituted isoxazole derivatives have demonstrated promising antibacterial activity against resistant strains, making this compound a valuable candidate for constructing structure-activity relationships (SAR) and exploring novel mechanisms of action . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex derivatives, such as carbohydrazides, for biological evaluation . It is supplied for research purposes to aid in the global effort to discover new anti-infective agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

57354-92-4

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-nitro-5-phenyl-1,2-oxazole

InChI

InChI=1S/C15H9ClN2O3/c16-12-8-6-10(7-9-12)13-14(18(19)20)15(21-17-13)11-4-2-1-3-5-11/h1-9H

InChI Key

IHWLUUDXZDGTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization via 1-Dimethylamino-2-Nitroethylene Intermediates

The most widely adopted method involves a three-step sequence starting from substituted benzaldehyde derivatives (Fig. 1). In the first stage, 4-chlorobenzaldehyde undergoes condensation with hydroxylamine hydrochloride in ethanol/water (1:1 v/v) at 60°C for 12 hours to form the corresponding oxime (85% yield). Subsequent chlorination with N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C produces the α-chlorooxime intermediate in 78% yield.

The critical cyclization step employs 1-dimethylamino-2-nitroethylene, synthesized from nitromethane and N,N-dimethylformamide dimethyl acetal. Reaction of the α-chlorooxime with this nitroethylene derivative in tetrahydrofuran at room temperature for 16 hours achieves ring closure, yielding the target compound in 63% yield after silica gel chromatography. Key advantages include:

  • Mild reaction conditions (ambient temperature)
  • Commercial availability of starting materials
  • Scalability to multi-gram quantities

However, the method produces regioisomeric by-products (5-nitro-3-aryl derivatives) requiring careful chromatographic separation.

Acyl Chloride-Mediated Isoxazole Formation

Patent CN1233634C describes an alternative approach using bis(trichloromethyl) carbonate (BTC) as an activating agent. The protocol involves:

  • Carboxylic Acid Preparation : 3-(4-Chlorophenyl)-5-phenylisoxazole-4-carboxylic acid synthesis via [3+2] cycloaddition of 4-chlorophenylnitrile oxide with phenylacetylene (72% yield)
  • Acyl Chloride Formation : Treatment with BTC (0.34–0.5 eq) in dichloromethane at 40°C for 3 hours (89% conversion)
  • Nitro Group Introduction : Nitration using fuming HNO3/H2SO4 at −10°C (61% yield)

This method's critical parameters include:

Parameter Optimal Range
BTC Equivalents 0.4–0.45
Reaction Temperature 35–45°C
Nitration Time 2.5–3 hours

While effective, the nitration step introduces safety concerns due to exothermic decomposition risks at higher temperatures.

One-Pot Tandem Cyclization/Nitration

Recent advancements (US4906277A) demonstrate a streamlined one-pot procedure combining isoxazole formation and nitration:

  • Charge 4-chlorophenylacetylene (1.0 eq) and phenylnitrile oxide (1.2 eq) in acetonitrile
  • Add ceric ammonium nitrate (CAN, 2.5 eq) as nitrating agent
  • Reflux at 82°C for 8 hours under N2 atmosphere

This method achieves 58% isolated yield with simplified purification (recrystallization from ethanol/water). The reaction mechanism proceeds through:

  • Dipolar cycloaddition forming isoxazole core
  • CAN-mediated electrophilic nitration at C4 position

Limitations include moderate yields due to competing oxidation side reactions and the need for strict moisture control.

Solid-Phase Synthesis for High-Throughput Production

Adapting protocols from PMC5492227, a polymer-supported route enables parallel synthesis of derivatives:

  • Resin Functionalization : Load Wang resin with Fmoc-protected hydroxamic acid (0.8 mmol/g loading)
  • Cyclization : Treat with 4-chlorophenylisocyanate and phenylacetylene in DMF at 50°C (18 hours)
  • Nitration : On-resin treatment with acetyl nitrate (generated in situ from HNO3/Ac2O)
  • Cleavage : TFA/DCM (1:9 v/v) yields target compound (47% overall yield)

Though lower yielding than solution-phase methods, this approach facilitates rapid analog synthesis for structure-activity relationship studies.

Comparative Analysis of Synthetic Methods

Critical evaluation of all routes reveals distinct advantages and limitations (Table 1):

Table 1. Method Comparison for 3-(4-Chlorophenyl)-5-phenyl-4-nitro-isoxazole Synthesis

Method Yield (%) Purity (HPLC) Scalability Safety Concerns
Cyclization 63 >95% Multi-gram Toxic nitroethylene
Acyl Chloride 61 92% Kilogram HNO3 handling
One-Pot 58 89% 100g CAN oxidation risks
Solid-Phase 47 85% Milligram TFA exposure

The cyclization method offers the best balance of yield and purity, while the acyl chloride route remains preferred for industrial-scale production despite requiring stringent safety protocols.

Key spectral data from synthesized material matches reference standards (SpectraBase ID: LRO9WXGUQyp):

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.48–7.35 (m, 5H, Ph-H)
  • MS (EI) : m/z 300.03017 [M]+ (calc. 300.03018 for C15H9ClN2O3)
  • IR (KBr): ν 1532 cm−1 (NO2 asym), 1348 cm−1 (NO2 sym), 1605 cm−1 (C=N)

These characteristics serve as definitive proof of structure across all synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-nitro-5-phenylisoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-Chlorophenyl)-4-amino-5-phenylisoxazole, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its efficacy in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-nitro-5-phenylisoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-5-phenylisoxazole

  • Substituents : 4-chlorophenyl (C9) and phenyl (C2) groups at positions 4 and 5, respectively.
  • Key Features :
    • The isoxazole ring is planar, with substituents inclined at 38.32° (4-chlorophenyl) and 43.91° (phenyl) to the mean plane .
    • Bond length C2–C9 is elongated (1.359 Å vs. 1.337 Å in related structures), likely due to steric hindrance between substituents .

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole

  • Substituents : Chloromethyl (position 4), 4-fluorophenyl (position 3), and methyl (position 5).
  • Key Features :
    • Fluorine’s electronegativity enhances electron-withdrawing effects, but the methyl group introduces steric bulk .
  • Contrast : The fluorophenyl group may alter biological activity profiles compared to chlorophenyl, as seen in antihypertensive compounds with fluorine substituents .

Halogen-Substituted Isoxazoles (Br, I)

  • Examples :
    • 3-(4-Bromophenyl)-5-(4-(difluoromethoxy)phenyl)isoxazole (4s) .
    • 3-(4-Iodophenyl)-5-(4-(trifluoromethyl)phenyl)isoxazole (4m) .
  • Key Features :
    • Larger halogens (Br, I) increase steric hindrance and polarizability, affecting crystal packing and binding interactions .
    • Trifluoromethyl and difluoromethoxy groups enhance electron-withdrawing effects, surpassing nitro groups in certain contexts .

Electronic and Reactivity Comparisons

Compound Substituent (Position 4) Electron Effects Reactivity Insights
3-(4-Chlorophenyl)-5-phenyl-4-nitro-isoxazole Nitro Strong electron-withdrawing Enhanced electrophilicity; may participate in nucleophilic substitutions
4-(4-Chlorophenyl)-5-phenylisoxazole Chlorophenyl Moderate electron-withdrawing (Cl) Lower reactivity; steric hindrance dominates
3-(4-Fluorophenyl)-5-methylisoxazole Fluorophenyl Stronger electron-withdrawing (F) Higher metabolic stability in drug design
3-(4-Bromophenyl)-isoxazole derivatives Bromophenyl Polarizable; moderate electron effects Useful in cross-coupling reactions

Antihypertensive Activity

  • Chlorophenyl Derivatives : Compounds like 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one (23) exhibit potent α1-adrenergic receptor blockade, comparable to prazosin .

Cytotoxicity

  • Halogen-Substituted Chalcones : Compounds with 4-chlorophenyl groups (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) show IC₅₀ values of ~100 μg/mL in MCF7 cells, indicating moderate cytotoxicity .
  • Nitro Group Impact : Nitro substituents often enhance cytotoxicity but may increase toxicity risks, as seen in nitroaromatic anticancer agents .

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